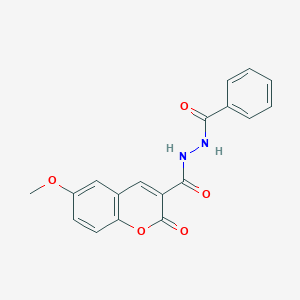

N'-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide

Description

Properties

IUPAC Name |

N'-benzoyl-6-methoxy-2-oxochromene-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5/c1-24-13-7-8-15-12(9-13)10-14(18(23)25-15)17(22)20-19-16(21)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBCPPXVQADSAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide typically involves the reaction of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with benzohydrazide. The reaction is carried out in the presence of a suitable condensing agent, such as dicyclohexylcarbodiimide (DCC), under reflux conditions . The reaction mixture is then purified using recrystallization techniques to obtain the pure product.

Industrial Production Methods

While specific industrial production methods for N’-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

Substitution: The benzohydrazide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

N’-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N’-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s coumarin moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of benzohydrazide derivatives is highly dependent on substituent patterns. Below is a structural and functional comparison with key analogues:

Table 1: Structural Features of Selected Benzohydrazide Derivatives

Key Observations :

- Methoxy Positioning : The 6-methoxy group on the coumarin scaffold in the target compound may enhance lipophilicity and membrane permeability compared to 4-methoxy derivatives (e.g., compound 6b) .

- Chlorine/Nitro Substituents : Chloro and nitro groups (e.g., in 5a and benzooxazine derivatives) significantly boost cytotoxicity and antibacterial activity, likely via electron-withdrawing effects enhancing target binding .

- Hydroxy Groups : Dihydroxy substitution (e.g., 7a) improves cytotoxicity, possibly through hydrogen bonding with cellular targets like topoisomerases .

Key Findings :

- Anticancer Activity : Benzimidazole hybrids (e.g., 5a) exhibit superior potency (IC₅₀: 0.0316 µM) compared to pyrrolyl derivatives (IC₅₀: ~12 µM), highlighting the role of heterocyclic fusion in enhancing activity .

- Antimicrobial Activity : Schiff base derivatives with nitro or chloro substituents (e.g., from ) show broad-spectrum antibacterial effects, suggesting the target compound’s 6-methoxy group may similarly enhance activity if tested .

- Antiviral Potential: Coumarin-3-carbohydrazides (e.g., HIV-1 IN inhibitors) demonstrate nM-level IC₅₀ values, implying the target compound’s coumarin core could be leveraged for antiviral drug development .

Pharmacological Mechanisms

- Cytotoxicity : Benzohydrazides often act via tubulin polymerization inhibition (e.g., colchicine-like effects) or induction of apoptosis through caspase activation .

- Antimicrobial Action : Disruption of bacterial cell membranes or inhibition of enzymes like DNA gyrase is common .

- Enzyme Inhibition : The coumarin moiety in HIV-1 integrase inhibitors binds to the enzyme’s active site, blocking viral DNA integration .

Biological Activity

N'-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure that integrates a coumarin moiety with a benzohydrazide. The synthesis typically involves the reaction of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with benzohydrazide, often utilizing dicyclohexylcarbodiimide (DCC) as a condensing agent under reflux conditions .

Preparation Methods

| Step | Description |

|---|---|

| Formation of Chromene | Cyclization of salicylaldehyde derivatives with ethyl acetoacetate. |

| Introduction of Methoxy Group | Methylation using methyl iodide in the presence of potassium carbonate. |

| Formation of Benzohydrazide | Reaction with appropriate amines under suitable conditions. |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In particular, it has been shown to inhibit both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several strains are summarized below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Escherichia coli | 31.25 - 125 |

| Pseudomonas aeruginosa | 62.5 - 250 |

The compound's mechanism appears to involve the inhibition of protein synthesis and interference with nucleic acid production, which is common among many antimicrobial agents .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in various cancer cell lines through cell cycle arrest at the G2-M phase. This is achieved by inhibiting topoisomerase II activity, which is crucial for DNA replication and repair . The IC50 values for different cancer cell lines are presented below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 - 20 |

| MCF-7 (breast cancer) | 15 - 30 |

| A549 (lung cancer) | 12 - 25 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The coumarin moiety is known to inhibit various enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Gene Expression Alteration : It can affect the expression of genes associated with cell proliferation and survival.

Case Studies

Recent studies have highlighted the efficacy of this compound in both in vitro and in vivo models:

- In Vitro Antimicrobial Study : A study demonstrated that the compound effectively reduced biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant infections .

- In Vivo Anticancer Study : In a mouse model of breast cancer, administration of the compound resulted in significant tumor reduction compared to controls, indicating its potential as an effective therapeutic agent .

Q & A

Basic: What synthetic methodologies are optimal for preparing N'-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide derivatives?

The synthesis typically involves coupling 2-oxo-2H-chromene-3-carbohydrazide with substituted benzoyl chlorides under reflux conditions in ethanol (40 mL, 5 hours). For example, benzoyl chloride reacts with the hydrazide precursor to yield crystalline products after recrystallization from ethanol . To improve eco-friendliness, PEG 400 can replace traditional solvents, achieving comparable yields (75–87%) at room temperature without catalysts . Key steps include:

- Hydrazide preparation : Reacting esters with hydrazine hydrate.

- Condensation : Stirring aldehyde and hydrazide in PEG 400 for 2–7 hours.

- Purification : Recrystallization or column chromatography for purity.

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

- 1H/13C NMR : Confirm the presence of the hydrazone (–CH=N–) proton (δ 8.9–9.0 ppm) and carbonyl groups (C=O at 1670–1700 cm⁻¹ in IR) .

- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures, especially for detecting rotameric forms (e.g., E/Z isomerism in hydrazones) .

- Mass spectrometry : Verify molecular ion peaks (e.g., m/z 339 for 3a) and isotopic patterns for chlorine-containing derivatives .

Basic: How should in vitro cytotoxicity assays be designed to evaluate anticancer potential?

- Cell lines : Use human lung adenocarcinoma (A549) cells, as they model common malignancies .

- MTT assay protocol :

- Seed cells in DMEM + 10% FBS (96-well plates, 5×10³ cells/well).

- Treat with test compounds (1–100 µM) for 48 hours.

- Measure absorbance at 570 nm after formazan dissolution.

- Controls : Include etoposide (IC₅₀ ~9.85 µM) as a reference .

- Data interpretation : Compare IC₅₀ values across substituents (e.g., electron-withdrawing groups like –NO₂ enhance activity) .

Advanced: How can researchers resolve contradictions in biological activity data across substituent variations?

Discrepancies often arise from electronic or steric effects of substituents. For example:

- Electron-donating groups (e.g., –OCH₃) : May reduce cytotoxicity due to decreased electrophilicity of the hydrazone bond .

- Steric hindrance : Bulky substituents (e.g., 2,3-dimethylphenyl) can disrupt target binding, lowering activity .

Methodological approach : - Perform comparative SAR studies using standardized assays.

- Use computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like β-tubulin .

- Validate with biophysical assays (e.g., tubulin polymerization inhibition) .

Advanced: What strategies enhance the eco-friendly synthesis of benzohydrazide-chromene hybrids?

- Solvent selection : PEG 400 offers recyclability (3+ cycles) and room-temperature reactivity, avoiding volatile organic solvents. Yields in PEG (75–87%) surpass ethanol (37%) .

- Catalyst-free conditions : Eliminate acids/bases by leveraging PEG’s polarity to stabilize intermediates .

- Waste reduction : Recover PEG via diethyl ether extraction and reuse .

Advanced: How can in silico methods predict binding modes and optimize derivatives?

- Molecular docking : Use AutoDock Vina to dock compounds into targets (e.g., β-tubulin PDB: 1SA0). Focus on:

- Hydrogen bonding with –NH and carbonyl groups.

- Hydrophobic interactions with chromene rings .

- ADMET profiling : Predict pharmacokinetics (e.g., LogP, bioavailability) using SwissADME or similar tools .

- Dynamic simulations : Perform MD simulations (GROMACS) to assess binding stability over time .

Advanced: How to address low reproducibility in crystallographic data due to rotamerism?

- Crystallization conditions : Use slow evaporation with DMSO/ethanol mixtures to favor single rotamer formation .

- NMR analysis : Detect rotamers via split signals (e.g., –CH=N– protons at δ 8.9 and 9.1 ppm) and calculate ratios using integration .

- Temperature-dependent studies : Collect data at 100–298 K to identify conformational locking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.